N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 2-chlorobenzoyl chloride, under reflux conditions.
Introduction of the Thioacetamide Group: The thioacetamide group is introduced by reacting the pyridazine intermediate with thioacetic acid in the presence of a dehydrating agent like phosphorus pentachloride (PCl5).
Attachment of the tert-Butyl Group: The final step involves the alkylation of the thioacetamide intermediate with tert-butyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: New derivatives with substituted functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
N-(tert-butyl)-2-((6-(2-methylphenyl)pyridazin-3-yl)thio)acetamide: Contains a methyl group instead of a chlorine atom, potentially altering its properties.
Uniqueness
N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical behavior and interactions with biological targets. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)18-14(21)10-22-15-9-8-13(19-20-15)11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSWWLIARCFKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(C=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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